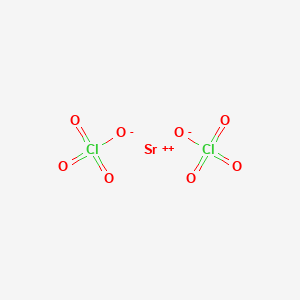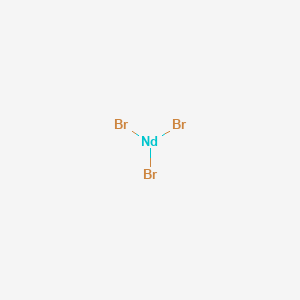
ネオジム臭化物
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Neodymium bromide (NdBr3) is an inorganic compound composed of neodymium and bromine, with the chemical formula NdBr3. It is a white, crystalline solid and is used in a variety of applications, including as a catalyst, a flame retardant, and a dye. It is also used in the production of optical materials, as a component of medical imaging equipment, and in the production of pharmaceuticals. Neodymium bromide has a wide range of applications due to its unique physical and chemical properties.
科学的研究の応用
農業: 植物の成長促進
ネオジムは、植物の成長と栄養素濃度を促進する可能性について研究されています。 水耕栽培では、Ndはサトウキビなどの植物における窒素(N)、リン(P)、カリウム(K)などの必須栄養素の含有量を大幅に増加させ、成長と代謝を促進することが示されています .
環境研究: 汚染追跡
工業利用による環境中でのネオジムの存在は、その生態系への影響について懸念が高まっています。 研究は、Ndが稲の苗などの植物系に蓄積され、その影響を理解することに重点を置いており、生態系のバランスに対する潜在的な脅威を評価しています .
材料科学: 新素材の開発
ネオジム三臭化物は、新しい材料の合成のために材料科学で使用されています。 そのユニークな特性は、さまざまな産業用途に適した特定の特性を持つ化合物を生成するために活用されています .
医療研究: 医療における応用
ネオジムを含む合金から作られたNd磁石は、医療分野で応用されています。 これらは、さまざまな診断装置や治療ツールとして使用されており、健康への影響に関する研究が進行中です .
バイオアベイラビリティ研究: 生物体との相互作用
研究では、土壌や水中での生育する生物に対するネオジムのバイオアベイラビリティと毒性を調べてきました。 これらの調査は、Ndが生物系とどのように相互作用するか、そしてその潜在的な植物毒性を理解するのに役立ちます .
テクノロジー: 電子機器の強化
ネオジムは、さまざまな技術機器で使用されている強力な永久磁石の製造に不可欠です。 これらの磁石は、ハードディスクドライブ、スマートフォン、その他の電子機器に見られ、Ndを現代の技術における重要な要素となっています .
産業用: 合成における触媒
産業において、ネオジム三臭化物は、さまざまな化学反応の触媒として役立ちます。 合成パラメータを最適化する役割は、所望の特性を持つ材料を効率的に生成するために不可欠です .
光学用途: 特殊なガラスの製造
Ndは、ガラス業界で、ユニークな光学特性を持つ特殊なガラスを製造するために使用されています。 これらのガラスは、保護ゴーグルやサングラスなど、さまざまな用途で使用されています .
Safety and Hazards
Neodymium bromide is considered hazardous. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . It is advised to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
将来の方向性
The demand for Neodymium bromide is projected to grow in the future . Technological advancements have led to the development of innovative Neodymium bromide solutions, meeting diverse consumer needs across industries . Government initiatives promoting eco-friendly alternatives further contribute to the market’s growth trajectory . Ongoing investments in research and development are expected to drive continuous improvement in Neodymium bromide offerings, enhancing their performance and efficiency .
作用機序
Target of Action
Instead, it interacts with other chemical substances in its environment .
Mode of Action
Neodymium bromide can be obtained via the reduction of neodymium(III) bromide with neodymium in a vacuum at 800 to 900 °C . The compound is extremely hygroscopic and can only be stored and handled under carefully dried inert gas or under a high vacuum .
Biochemical Pathways
It can react with other substances in its environment, leading to various chemical reactions .
Pharmacokinetics
Its hygroscopic nature suggests that it would readily absorb moisture if exposed to a humid environment .
Result of Action
In air or on contact with water, Neodymium bromide converts to hydrates by absorbing moisture, but these are unstable and more or less rapidly transform into oxybromides with the evolution of hydrogen .
Action Environment
The action of Neodymium bromide is highly dependent on its environment. It is extremely hygroscopic and can only be stored and handled under carefully dried inert gas or under a high vacuum . In air or on contact with water, it rapidly absorbs moisture and transforms into unstable hydrates .
生化学分析
Biochemical Properties
Neodymium bromide has been found to interact with various biomolecules. For instance, it has been observed to have effects on wheat seedlings grown in soil and water . The wheat seedlings were capable of accumulating large amounts of both bromine and neodymium
Cellular Effects
Studies have shown that neodymium oxide nanoparticles can inhibit human breast cancer cells . While this does not directly involve Neodymium bromide, it suggests that neodymium compounds may have significant effects on cellular function.
Molecular Mechanism
It can be obtained via the reduction of neodymium(III) bromide with neodymium in a vacuum at 800 to 900 °C
Temporal Effects in Laboratory Settings
It is known that the compound is extremely hygroscopic and can only be stored and handled under carefully dried inert gas or under a high vacuum . In air or on contact with water, it converts to hydrates by absorbing moisture .
Metabolic Pathways
A study has shown that neodymium stimulates growth, nutrient concentration, and metabolism in sugarcane in hydroponics . This suggests that Neodymium bromide could potentially interact with certain metabolic pathways.
特性
| { "Design of the Synthesis Pathway": "The synthesis of neodymium bromide can be achieved through the reaction of neodymium oxide with hydrobromic acid.", "Starting Materials": [ "Neodymium oxide", "Hydrobromic acid" ], "Reaction": [ "Add neodymium oxide to hydrobromic acid in a reaction vessel", "Heat the mixture to a temperature of 100-120°C", "Stir the mixture for several hours until all of the neodymium oxide has dissolved", "Filter the mixture to remove any impurities", "Allow the filtrate to cool and crystallize to obtain neodymium bromide" ] } | |
| 13536-80-6 | |
分子式 |
Br3Nd |
分子量 |
383.95 g/mol |
IUPAC名 |
neodymium(3+);tribromide |
InChI |
InChI=1S/3BrH.Nd/h3*1H;/q;;;+3/p-3 |
InChIキー |
LBWLQVSRPJHLEY-UHFFFAOYSA-K |
SMILES |
Br[Nd](Br)Br |
正規SMILES |
[Br-].[Br-].[Br-].[Nd+3] |
| 13536-80-6 | |
ピクトグラム |
Irritant |
製品の起源 |
United States |
Q1: What is the structure of Neodymium tribromide and what are some of its key physical properties?
A1: Neodymium tribromide (NdBr3) is a lanthanide halide with a molecular weight of 383.54 g/mol []. Gas-phase electron diffraction studies have revealed that the molecule adopts a pyramidal structure []. While its exact thermodynamic properties are not extensively discussed in the provided abstracts, studies indicate that Neodymium tribromide exhibits a low vapor pressure below 948 K [].
Q2: How does Neodymium tribromide behave thermally, and what are the implications for its applications?
A2: Neodymium tribromide undergoes thermal decomposition at elevated temperatures. Studies using total pressure measurements have helped determine the thermodynamical data associated with the decomposition of its ammonium complexes, such as (NH4)3NdBr6, (NH4)2NdBr5, and NH4Nd2Br7 []. This information is crucial for understanding its stability and potential applications in high-temperature processes. For instance, thermal decomposition kinetics of Neodymium bromide complexes with amino acids like glycine and alanine have been investigated [], hinting at potential applications in materials science.
Q3: What is the significance of solution calorimetry in understanding the thermochemistry of Neodymium tribromide?
A3: Solution calorimetry plays a crucial role in determining the standard enthalpies of formation for Neodymium tribromide and its ammonium complexes. By measuring the heat changes associated with their dissolution in 4N HBr (aq.), researchers have been able to derive these important thermodynamic values []. This data contributes to a more comprehensive understanding of the compound's stability and reactivity under various conditions.
Q4: Can Neodymium tribromide form complexes, and if so, what are their potential applications?
A4: Yes, Neodymium tribromide readily forms complexes with various ligands. For instance, it forms complexes with basic ligands, which have been studied for their catalytic activity in butadiene polymerization []. Furthermore, research has shown that Neodymium tribromide can form vapor complexes with Aluminum bromide, such as NdAl3Br12, at elevated temperatures []. This complex formation significantly impacts the apparent vapor pressure of Neodymium bromide, which is crucial information for processes involving its vapor phase.
Q5: Does Neodymium tribromide exhibit any interesting coordination chemistry with nitrogen and selenium-containing ligands?
A5: Research indicates that Neodymium tribromide can react with nitrogen and selenium-containing precursors under specific conditions. For instance, reacting Neodymium powder with Selenium, Sodium azide (NaN3), and Neodymium tribromide in a controlled environment yields Nd3N2SeBr []. This compound exhibits a complex crystal structure with fascinating features, including strands of highly condensed [NNd4]9+ tetrahedra. This example highlights the diverse coordination chemistry of Neodymium tribromide and its potential in synthesizing novel materials.
Q6: Are there any known applications of Neodymium tribromide in organic chemistry?
A6: Neodymium tribromide can react with dilithium hexa-1,5-diene-1,6-diamide to form novel neodymium complexes []. These complexes demonstrate the versatility of Neodymium tribromide in coordinating with organic ligands. The resulting complexes exhibit structural flexibility, with the hexa-1,5-diene-1,6-diamide ligand adopting either an enamide or an azaallyl-type binding mode. Such complexes might have potential applications in organic synthesis or catalysis.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


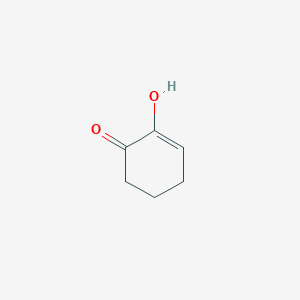
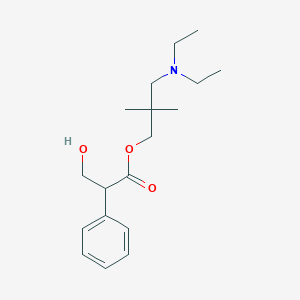


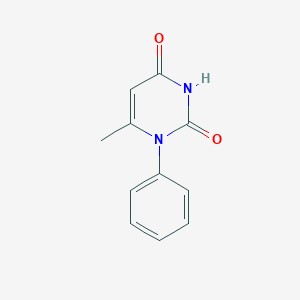
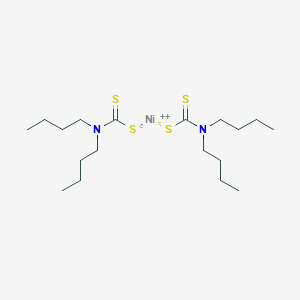
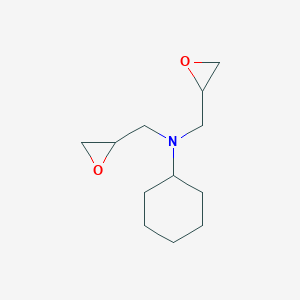
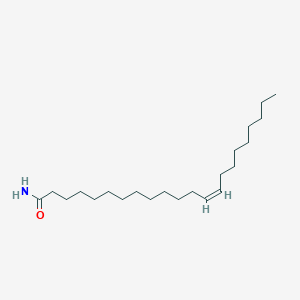

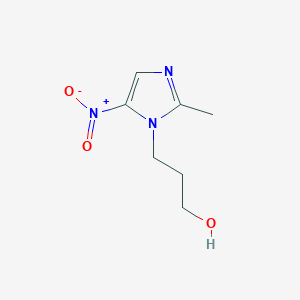
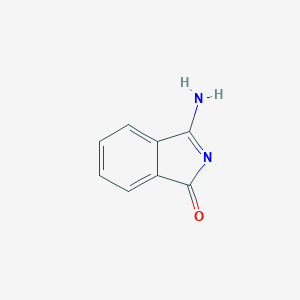
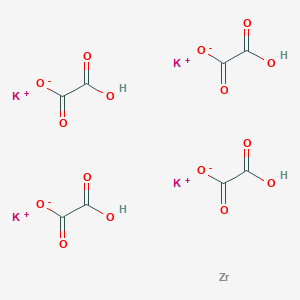
![2-[4-[(2-chloro-4-nitrophenyl)diazenyl]-N-ethylanilino]ethyl prop-2-enoate](/img/structure/B86666.png)
